molecular formula C19H23N5O4S B2820351 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421452-44-9

3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2820351
CAS RN: 1421452-44-9
M. Wt: 417.48
InChI Key: VGJFVEKDWDGNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway Investigation

A study by Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, identifying oxidative metabolites and the enzymes involved. This type of research is crucial for understanding the metabolic pathways of new therapeutic agents and their metabolites' pharmacological activity (Hvenegaard et al., 2012).

Fluorescence-Tagged Ligands

Amon et al. (2007) synthesized various piperidine derivatives coupled to fluorescent moieties as histamine H3 receptor ligands. This approach is valuable in developing tools for understanding receptor binding sites and signaling pathways (Amon et al., 2007).

Novel Synthesis Methods

Bagley et al. (2005) described a one-pot multistep synthesis of dimethyl sulfomycinamate, showcasing innovative approaches in organic synthesis that can be applied to the creation of complex molecules, including pharmaceuticals (Bagley et al., 2005).

Enzyme Inhibition Studies

Khalid et al. (2016) explored the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives as enzyme inhibitors, highlighting the importance of such compounds in developing new therapeutic agents for various diseases (Khalid et al., 2016).

Anticancer Activity Evaluation

Arul and Smith (2016) evaluated a novel 1,2,4-triazole derivative against cancer in mice, demonstrating the potential of structurally similar compounds in anticancer research (Arul & Smith, 2016).

properties

IUPAC Name

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-13-17(14(2)28-21-13)29(26,27)23-11-9-15(10-12-23)18-20-22(3)19(25)24(18)16-7-5-4-6-8-16/h4-8,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJFVEKDWDGNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

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